molecular formula C4H8O3 B6250175 3-hydroxypropyl formate CAS No. 31144-13-5

3-hydroxypropyl formate

Cat. No.: B6250175
CAS No.: 31144-13-5
M. Wt: 104.1
InChI Key:
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Description

3-Hydroxypropyl formate is an organic compound with the molecular formula C4H8O3. It is an ester formed from the reaction of formic acid and 3-hydroxypropanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxypropyl formate can be synthesized through the esterification of formic acid with 3-hydroxypropanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropyl formate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted esters or other derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxypropyl formate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-hydroxypropyl formate exerts its effects involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and 3-hydroxypropanol, which can further participate in biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in drug synthesis or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl formate: Another ester of formic acid, but with ethanol instead of 3-hydroxypropanol.

    Methyl formate: An ester of formic acid with methanol.

    Propyl formate: An ester of formic acid with propanol.

Uniqueness

3-Hydroxypropyl formate is unique due to the presence of a hydroxyl group in its structure, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in various synthetic pathways and enhances its applicability in different fields.

Properties

CAS No.

31144-13-5

Molecular Formula

C4H8O3

Molecular Weight

104.1

Purity

95

Origin of Product

United States

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